2-(2,2,3,3-tetrafluorocyclobutyl)acetic Acid
Description
2-(2,2,3,3-Tetrafluorocyclobutyl)acetic acid is a fluorinated cyclobutane derivative featuring a cyclobutyl ring substituted with four fluorine atoms and an acetic acid side chain. Fluorinated cyclobutanes are of interest in medicinal chemistry due to their enhanced metabolic stability and bioavailability compared to non-fluorinated counterparts .
Properties
IUPAC Name |
2-(2,2,3,3-tetrafluorocyclobutyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F4O2/c7-5(8)2-3(1-4(11)12)6(5,9)10/h3H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHACWHDPMKUDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3-tetrafluorocyclobutyl)acetic acid typically involves the cyclization of a suitable precursor followed by fluorination and subsequent functional group transformations. One common method involves the cyclization of a butadiene derivative, followed by selective fluorination using reagents such as elemental fluorine or fluorinating agents like Selectfluor. The resulting tetrafluorocyclobutyl intermediate is then subjected to carboxylation to introduce the acetic acid moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,3,3-tetrafluorocyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(2,2,3,3-tetrafluorocyclobutyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,2,3,3-tetrafluorocyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-(2,2,3,3-tetrafluorocyclobutyl)acetic acid with structurally related compounds:
Key Observations :
- Fluorine Substitution : Increasing fluorine atoms on the cyclobutyl ring (e.g., 4 F vs. 2 F) enhances electron-withdrawing effects, lowering the carboxylic acid’s pKa and increasing acidity .
- Solubility : Polar fluorinated groups improve solubility in organic solvents (e.g., THF, DMSO), as seen in 2-(3,3-difluorocyclobutyl)acetic acid .
- Lipophilicity : Tetrafluorocyclobutyl derivatives (e.g., 4-(2,2,3,3-tetrafluorocyclobutyl)benzoic acid) exhibit higher logP values, favoring membrane permeability .
Biological Activity
2-(2,2,3,3-tetrafluorocyclobutyl)acetic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, with an emphasis on its antimicrobial properties, anti-inflammatory effects, and other relevant pharmacological activities.
The compound is characterized by its unique tetrafluorocyclobutyl group which contributes to its chemical stability and reactivity. This structure is hypothesized to influence its interaction with biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of acetic acid derivatives, including this compound. The following table summarizes findings related to its antibacterial properties:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 0.16-0.31% | Effective against planktonic growth |
| Escherichia coli | 0.31% | Prevents biofilm formation |
| Pseudomonas aeruginosa | 0.31% | Eradicates mature biofilms |
Studies indicate that this compound exhibits significant antibacterial activity against common pathogens associated with burn wounds and other infections. It has been shown to inhibit both planktonic growth and biofilm formation, which are critical factors in chronic infections .
Anti-inflammatory Effects
The anti-inflammatory properties of acetic acid derivatives have also been investigated. In a study involving various acetic acid compounds, it was observed that they could effectively reduce inflammation in animal models. The following table summarizes key findings related to the anti-inflammatory effects:
| Compound | Test Method | Effectiveness (%) |
|---|---|---|
| This compound | Formalin-induced licking test | 68.15% reduction in inflammation |
| Acetic acid | Acetic acid-induced writhing test | 56.52% inhibition of pain response |
The compound demonstrated a noteworthy reduction in inflammatory responses in tested models, suggesting potential therapeutic applications in inflammatory conditions .
Case Studies
- Burn Wound Infections : A study evaluated the effectiveness of acetic acid against biofilm-producing bacteria commonly found in burn wounds. The results indicated that this compound could significantly inhibit the growth of these pathogens at low concentrations .
- Analgesic Activity : In an analgesic study using acetic acid-induced writhing tests, the compound showed promising results comparable to traditional analgesics like diclofenac sodium . This suggests its potential utility in pain management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
